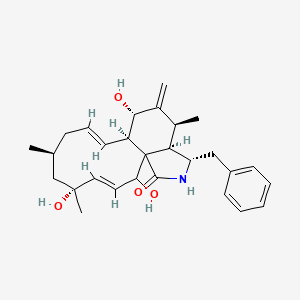

Cytochalasin J

描述

属性

CAS 编号 |

53760-20-6 |

|---|---|

分子式 |

C28H37NO4 |

分子量 |

451.6 g/mol |

IUPAC 名称 |

(1R,2R,3E,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one |

InChI |

InChI=1S/C28H37NO4/c1-17-9-8-12-21-25(31)19(3)18(2)24-22(15-20-10-6-5-7-11-20)29-26(32)28(21,24)23(30)13-14-27(4,33)16-17/h5-8,10-14,17-18,21-25,30-31,33H,3,9,15-16H2,1-2,4H3,(H,29,32)/b12-8+,14-13+/t17-,18+,21-,22-,23+,24-,25+,27-,28+/m0/s1 |

InChI 键 |

UKQNIEMKORIOQM-RPSWBRMKSA-N |

手性 SMILES |

C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2([C@@H](/C=C/[C@](C1)(C)O)O)C(=O)N[C@H]3CC4=CC=CC=C4)C)O |

规范 SMILES |

CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1)(C)O)O)C(=O)NC3CC4=CC=CC=C4)C)O |

外观 |

Solid powder |

Pictograms |

Acute Toxic; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Deacetylcytochalasin H; Deacetylcytochalasin-H; DeacetylcytochalasinH; Cytochalasin J |

产品来源 |

United States |

Foundational & Exploratory

Cytochalasin J: A Fungal Metabolite from Discovery to Application

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Cytochalasin J, a potent secondary metabolite of fungal origin. It covers the discovery and fungal sources of this compound, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of cytochalasans.

Discovery and Fungal Origin

This compound is a member of the cytochalasan family, a class of fungal metabolites known for their diverse and potent biological activities. These compounds are characterized by a highly substituted isoindolone ring fused to a macrocyclic ring. The first cytochalasans were discovered in the 1960s, and since then, numerous analogues, including this compound, have been isolated from various fungal species.[1]

This compound has been predominantly isolated from endophytic fungi, particularly those belonging to the genera Phomopsis and Diaporthe. Endophytic fungi reside within the tissues of living plants without causing any apparent disease, and they are a rich source of novel bioactive compounds.

Specifically, this compound has been isolated from:

-

Phomopsis sp. , an endophytic fungus harbored in the nuts of Garcinia kola[2].

-

Diaporthe cf. ueckeri , an endophytic fungus from which this compound has been isolated and its structure elucidated[1].

-

An endophytic fungus, Phomopsis sp. xz-18 , isolated from the stem of Camptotheca acuminata, has also been reported to produce this compound and its derivatives[3].

The production of this compound by these fungi highlights the importance of exploring unique ecological niches for the discovery of novel secondary metabolites with therapeutic potential.

Quantitative Biological Activity

This compound has demonstrated significant cytotoxic and antibacterial activities. The following tables summarize the quantitative data from various studies.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| K562 | Human Chronic Myeloid Leukemia | 1.5 | [4] |

| HeLa | Cervical Cancer | - | [5] |

| L929 | Mouse Fibroblast | - | [5] |

| MCF-7 | Breast Adenocarcinoma | - | [5] |

| A549 | Adenocarcinomic Human Alveolar Basal Epithelial Cells | - | [5] |

| PC-3 | Prostate Cancer | - | [5] |

| SKOV-3 | Ovarian Carcinoma | - | [5] |

| A431 | Squamous Cell Carcinoma | - | [5] |

Table 2: Antibacterial Activity of this compound (MIC in µg/mL)

| Bacterial Strain | MIC (µg/mL) | Reference |

| Shigella flexneri | - | [2] |

| Vibrio cholerae SG24 | - | [2] |

| Vibrio cholerae PC2 | - | [2] |

| Vibrio cholerae NB2 | - | [2] |

| Vibrio cholerae CO6 | - | [2] |

| Staphylococcus aureus ATCC 25923 | - | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound.

Isolation and Purification of this compound from Phomopsis sp.

This protocol is a synthesized methodology based on procedures described for the isolation of cytochalasans from Phomopsis species.[2][3]

1. Fungal Culture and Extraction:

- Culture Phomopsis sp. on a solid rice medium (100 g rice and 100 mL water enriched with 0.3% peptone in flat culture bottles) at 25°C for 40 days.

- After the incubation period, add ethyl acetate (B1210297) (500 mL) to each culture bottle.

- Homogenize the mixture and allow it to macerate for 24 hours.

- Filter the mixture and concentrate the ethyl acetate extract under vacuum to yield the crude extract.

2. Chromatographic Purification:

- Subject the crude extract to column chromatography on silica (B1680970) gel using a gradient of chloroform (B151607) and acetone.

- Monitor the fractions by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- Combine fractions containing compounds with similar retention factors to those reported for this compound.

- Further purify the selected fractions using reversed-phase high-performance liquid chromatography (HPLC) to obtain pure this compound.

3. Structure Elucidation:

- Confirm the structure of the isolated compound as this compound using spectroscopic methods, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).[1][5][6]

Cytotoxicity Assay (MTT Assay)

This protocol is based on the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound on cancer cell lines.[7][8][9]

1. Cell Seeding:

- Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

- Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

2. Compound Treatment:

- Prepare serial dilutions of this compound in the appropriate cell culture medium.

- Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

- Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

- Incubate the plate for 72 hours.

3. MTT Addition and Formazan (B1609692) Solubilization:

- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

- Incubate for 1.5 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

- Carefully remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

4. Absorbance Measurement and Data Analysis:

- Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

- Measure the absorbance of each well using a microplate reader at a wavelength of 492 nm or 590 nm.

- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that causes a 50% reduction in cell viability).

Antibacterial Assay (Broth Microdilution Method)

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.[10][11][12][13][14]

1. Preparation of Bacterial Inoculum:

- Culture the bacterial strains overnight in a suitable broth medium.

- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

- Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Serial Dilution of this compound:

- Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

- Add 100 µL of a stock solution of this compound to the first column of wells.

- Perform two-fold serial dilutions by transferring 100 µL from each well to the next, across the plate.

3. Inoculation and Incubation:

- Inoculate each well (except for the sterility control) with 100 µL of the final bacterial inoculum.

- Include a growth control (no compound) and a sterility control (no bacteria).

- Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

- After incubation, visually inspect the wells for turbidity.

- The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Actin Polymerization

The primary mechanism of action for cytochalasans, including this compound, is the disruption of the actin cytoskeleton. They bind to the barbed (plus) end of actin filaments, which inhibits both the assembly and disassembly of actin monomers.[15][16] This interference with actin dynamics leads to a cascade of cellular effects, including inhibition of cell division, motility, and the induction of apoptosis.[17][18]

Caption: Inhibition of actin polymerization by this compound.

Experimental Workflow for Fungal Metabolite Discovery

The discovery of novel fungal metabolites like this compound typically follows a systematic workflow that integrates microbiology, chemistry, and biology.

Caption: General workflow for the discovery of fungal metabolites.

References

- 1. Unreported cytochalasins from an acid-mediated transformation of this compound isolated from Diaporthe cf. ueckeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial and cytotoxic cytochalasins from the endophytic fungus Phomopsis sp. harbored in Garcinia kola (Heckel) nut - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The cytochalasans: potent fungal natural products with application from bench to bedside - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00076E [pubs.rsc.org]

- 5. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. texaschildrens.org [texaschildrens.org]

- 8. MTT (Assay protocol [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]

- 13. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The effects of cytochalasins on actin polymerization and actin ATPase provide insights into the mechanism of polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Cytochalasin-induced actin disruption of polarized enterocytes can augment internalization of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cytochalasin J Producing Fungal Strains

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of fungal strains known to produce Cytochalasin J, a potent cytochalasan-class mycotoxin with significant biological activities. This document details the producing organisms, fermentation strategies, extraction and purification protocols, and the current understanding of its biosynthetic pathway. The information is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery, mycotoxin research, and drug development.

Introduction to this compound

This compound is a member of the cytochalasan family of fungal secondary metabolites. These compounds are characterized by a highly substituted perhydroisoindolone ring fused to a macrocyclic ring. Cytochalasans, including this compound, are known to interact with actin filaments, thereby disrupting cytoskeletal structures and interfering with cellular processes such as cell motility, division, and signal transduction. This bioactivity has made them subjects of intense research for their potential therapeutic applications.

This compound Producing Fungal Strains

Several fungal genera have been identified as producers of this compound. The primary producers belong to the genera Phomopsis, Diaporthe, and Xylaria. These are often isolated as endophytic fungi from various plant species.

Table 1: Fungal Strains Reported to Produce this compound

| Fungal Genus | Species | Strain ID | Source/Host Plant | Reference(s) |

| Phomopsis | sp. | shj2 | Stems of Isodon eriocalyx var. laxiflora | [1] |

| sp. | xz-18 | Stem of Camptotheca acuminata | [2] | |

| sp. | A123 | Leaves of Kandelia candel | [3] | |

| Diaporthe | cf. ueckeri | N/A | Endophytic fungus | [4][5] |

| Xylaria | sp. | N/A | Endophytic fungus | N/A |

Quantitative Production of this compound

Quantitative data on the production of this compound is limited in the available literature. However, some studies provide insights into the yields that can be expected from fungal fermentations.

Table 2: Reported Yields of this compound from Fungal Fermentation

| Fungal Strain | Fermentation Type | Medium | Yield | Reference(s) |

| Phomopsis sp. shj2 | Solid-State | Rice | 16.7 mg (from 10 kg of rice) | [1] |

Note: The volumetric yield (mg/L) could not be precisely calculated as the total volume of the solid-state fermentation was not explicitly stated.

Experimental Protocols

Fungal Culture and Fermentation

4.1.1. Solid-State Fermentation of Phomopsis sp. shj2

This protocol is adapted from the methodology used for the production of cytochalasans from Phomopsis sp. shj2.[1]

Materials:

-

Phomopsis sp. shj2 culture

-

Potato Dextrose Agar (PDA) plates

-

Rice

-

Erlenmeyer flasks (500 mL)

-

Autoclave

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Culture Phomopsis sp. shj2 on PDA plates at 28°C for 5-7 days.

-

Prepare a seed culture by inoculating a suitable liquid medium with mycelial plugs from the PDA plates and incubating at 28°C on a rotary shaker.

-

-

Solid-State Fermentation:

-

Place 80 g of rice and 120 mL of distilled water into each 500 mL Erlenmeyer flask.

-

Autoclave the flasks at 121°C for 30 minutes and allow them to cool to room temperature.

-

Inoculate each flask with the seed culture.

-

Incubate the flasks under static conditions at 28°C for 42 days.

-

Extraction and Purification of this compound

This protocol is a generalized procedure based on methods described for the isolation of cytochalasans from Phomopsis species.[1][2]

Materials:

-

Fermented rice culture

-

Ethyl acetate (B1210297) (EtOAc)

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol (B129727), chloroform)

Procedure:

-

Extraction:

-

Macerate the fermented rice culture with ethyl acetate at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Preliminary Purification by Column Chromatography:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of solvents, such as n-hexane/ethyl acetate or chloroform/methanol, to separate the components based on polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC).

-

-

Size-Exclusion Chromatography:

-

Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase.

-

-

Final Purification by HPLC:

-

Perform final purification of the this compound-containing fractions by preparative or semi-preparative HPLC on a C18 column.

-

Use a suitable mobile phase, such as a methanol/water or acetonitrile/water gradient, to obtain pure this compound.

-

Biosynthesis of this compound

The biosynthesis of cytochalasans, including this compound, is known to involve a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme.[6][7][8] While the specific gene cluster for this compound has not been fully elucidated in the searched literature, a proposed biosynthetic pathway for related cytochalasans from Phomopsis sp. xz-18 provides a model for its formation.[2]

The biosynthesis is thought to start with the synthesis of a polyketide chain by the PKS domains, which is then coupled to an amino acid, typically phenylalanine for cytochalasins, by the NRPS domains. A series of enzymatic modifications, including cyclization and oxidation, then lead to the final cytochalasan structure.

Diagram 1: Proposed General Biosynthetic Pathway for Cytochalasans

Caption: Generalized biosynthetic pathway of cytochalasans.

Signaling Pathways

The regulation of secondary metabolism in fungi is a complex process involving various signaling pathways that respond to environmental cues. However, specific signaling pathways that directly regulate the biosynthesis of this compound have not been detailed in the reviewed literature. It is generally understood that global regulatory networks controlling fungal development and stress responses also influence the production of secondary metabolites.[9][10][11] Further research is needed to elucidate the specific regulatory mechanisms governing this compound production in the identified fungal strains.

Diagram 2: Experimental Workflow for this compound Production and Isolation

Caption: Workflow for this compound production.

Conclusion and Future Perspectives

This technical guide summarizes the current knowledge on this compound producing fungal strains, with a focus on providing actionable data and protocols for researchers. While several fungal sources have been identified, there is a clear need for more detailed studies to optimize fermentation conditions for higher yields. The elucidation of the specific biosynthetic gene cluster for this compound and the signaling pathways that regulate its production will be crucial for metabolic engineering efforts aimed at overproduction. Further investigation into the bioactivities of this compound will also be vital for exploring its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Pentacyclic Cytochalasins and Their Derivatives from the Endophytic Fungus Phomopsis sp. xz-18 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Unreported cytochalasins from an acid-mediated transformation of this compound isolated from Diaporthe cf. ueckeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular basis of cytochalasan biosynthesis in fungi: gene cluster analysis and evidence for the involvement of a PKS-NRPS hybrid synthase by RNA silencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Identification and Engineering of the Cytochalasin Gene Cluster from Aspergillus clavatus NRRL 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of fungal secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Light regulation of secondary metabolism in fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fungal secondary metabolism: regulation, function and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Cytochalasin J: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals

Abstract

Cytochalasin J, a member of the diverse cytochalasan family of fungal secondary metabolites, is a polyketide-nonribosomal peptide hybrid molecule with a range of biological activities. While the biosynthetic pathway of this compound has not been elucidated in its entirety, significant insights can be drawn from the well-characterized biosynthetic pathways of its close structural analogs, particularly Cytochalasin H. This technical guide provides a comprehensive overview of the proposed biosynthesis of this compound, detailing the key enzymatic steps, the genetic architecture of the biosynthetic gene cluster, and relevant experimental methodologies. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.

Introduction to this compound and the Cytochalasan Family

Cytochalasans are a large and structurally diverse group of fungal metabolites produced by a variety of species, including those from the genera Aspergillus, Penicillium, and Phomopsis.[1][2][3] These compounds are characterized by a highly substituted perhydro-isoindolone core fused to a macrocyclic ring.[4] The biosynthesis of these complex molecules is orchestrated by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) machinery.[5][6][7]

This compound is structurally defined as a deacetylated analog of Cytochalasin H.[8] Like other cytochalasans, it exhibits biological activities that make it a subject of interest for drug development. Understanding its biosynthesis is crucial for efforts in bioengineering to produce novel analogs with improved therapeutic properties.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through a pathway highly similar to that of other phenylalanine-derived cytochalasans, such as Cytochalasin H. The pathway can be broadly divided into four key stages: initiation and polyketide chain assembly, amino acid incorporation and cyclization, macrocyclization, and post-PKS-NRPS tailoring.

Core Scaffold Formation: The PKS-NRPS Hybrid Synthase

The core of the cytochalasan scaffold is assembled by a multifunctional PKS-NRPS hybrid enzyme.[5][6] This enzyme integrates a highly reducing Type I PKS with a single-module NRPS.

-

Polyketide Synthesis: The PKS portion is responsible for the iterative condensation of acetyl-CoA and malonyl-CoA units to construct a polyketide chain. The degree of reduction at each iterative step is controlled by the programmed action of ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains within the PKS module.

-

Amino Acid Incorporation: The NRPS module activates and incorporates an amino acid, which for the cytochalasin family is typically phenylalanine.[6]

-

Reductive Release and Pyrrolinone Formation: A terminal reductase (R) domain catalyzes the reductive release of the polyketide-amino acid chain from the NRPS, which then cyclizes to form the characteristic pyrrolinone ring of the isoindolone core.[9]

Macrocyclization

Following the formation of the linear polyketide-pyrrolinone intermediate, a crucial intramolecular Diels-Alder reaction is proposed to occur, leading to the formation of the macrocyclic ring fused to the isoindolone core.[6] This spontaneous or enzyme-catalyzed cyclization establishes the fundamental tricyclic architecture of the cytochalasans.

Post-PKS-NRPS Tailoring: The Path to this compound

After the core structure is established, a series of tailoring enzymes modify the scaffold to produce the final array of cytochalasan analogs. For this compound, the proposed pathway involves the biosynthesis of a Cytochalasin H-like precursor, followed by a final deacetylation step.

The key tailoring enzymes include:

-

Cytochrome P450 Monooxygenases: These enzymes are responsible for introducing hydroxyl groups at various positions on the macrocycle and the isoindolone core.[6]

-

Acyltransferases: In the biosynthesis of Cytochalasin H, an acetyltransferase is responsible for the acetylation of a hydroxyl group.

-

Deacetylase/Hydrolase (Proposed): The final step in the proposed biosynthesis of this compound is the removal of an acetyl group from a Cytochalasin H-like intermediate. This reaction is catalyzed by a putative deacetylase or hydrolase enzyme. While not yet experimentally confirmed for this compound, the presence of hydrolase-encoding genes in other cytochalasan biosynthetic gene clusters supports this hypothesis.

Below is a DOT script representation of the proposed biosynthetic pathway for this compound.

Caption: Proposed biosynthetic pathway of this compound.

Genetic Organization of the Cytochalasan Biosynthetic Gene Cluster

The genes responsible for cytochalasan biosynthesis are typically clustered together in the fungal genome. A representative cytochalasan biosynthetic gene cluster (BGC) contains the following key genes:

| Gene | Proposed Function |

| pks-nrps | Core hybrid enzyme for scaffold synthesis |

| p450 | Cytochrome P450 monooxygenases for hydroxylation |

| hyd | Hydrolase/Esterase (potential candidate for deacetylation) |

| tfr | Transcription factor for pathway regulation |

| mfs | Major facilitator superfamily transporter for export |

| er | Enoyl reductase (trans-acting) |

| oat | O-acetyltransferase |

The following DOT script illustrates a typical logical organization of a cytochalasan BGC.

Caption: A representative cytochalasan biosynthetic gene cluster.

Quantitative Data

| Compound | Producing Organism | Condition | Titer (mg/L) | Reference |

| Cytochalasin E | Aspergillus clavatus | Wild-type | 25 | [5] |

| Cytochalasin E | Aspergillus clavatus | ccsR overexpression | 175 | [5] |

| Pyrichalasin H | Magnaporthe grisea | Wild-type | ~60 | [10] |

| 4'-substituted cytochalasins | Magnaporthe grisea ΔpyiA | Mutasynthesis | 30-60 | [10] |

These data highlight the potential for significantly enhancing cytochalasan production through metabolic engineering strategies.

Experimental Protocols

This section provides generalized protocols for key experiments in the study of cytochalasan biosynthesis.

Fungal Gene Knockout via Homologous Recombination

This protocol describes a general workflow for deleting a target gene (e.g., a putative deacetylase) in a cytochalasan-producing fungus.

Caption: Workflow for fungal gene knockout.

Heterologous Expression of a Cytochalasan Biosynthetic Gene

This protocol outlines the steps for expressing a gene from a cytochalasan BGC in a heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae, to characterize its function.

-

Gene Amplification: Amplify the target gene from the genomic DNA of the native producer using PCR with high-fidelity polymerase.

-

Vector Construction: Clone the PCR product into a suitable fungal expression vector under the control of a strong, inducible promoter.

-

Host Transformation: Transform the expression vector into the chosen heterologous host using established protocols (e.g., protoplast transformation for fungi, lithium acetate (B1210297) method for yeast).

-

Expression Induction: Culture the recombinant host under conditions that induce the expression of the target gene.

-

Metabolite Extraction and Analysis: Extract the secondary metabolites from the culture and analyze the extract by HPLC-MS to identify any new products or changes in the metabolite profile resulting from the expression of the target gene.

In Vitro Enzyme Assays

Characterizing the enzymatic activity of tailoring enzymes, such as the proposed deacetylase for this compound, requires in vitro assays with the purified enzyme and substrate.

-

Protein Expression and Purification: Express the target enzyme as a recombinant protein (e.g., with a His-tag) in E. coli and purify it using affinity chromatography.

-

Substrate Synthesis/Isolation: Obtain the putative substrate (e.g., a Cytochalasin H-like precursor). This may require chemical synthesis or isolation from a mutant strain.

-

Enzyme Reaction: Incubate the purified enzyme with the substrate in a suitable buffer at an optimal temperature and pH.

-

Reaction Quenching and Product Analysis: Stop the reaction at various time points and analyze the reaction mixture by HPLC-MS to detect the formation of the product (this compound).

-

Kinetic Analysis: Determine the kinetic parameters (Km and kcat) of the enzyme by measuring the initial reaction rates at varying substrate concentrations.

Conclusion and Future Perspectives

The biosynthesis of this compound is an intriguing area of research with potential for the discovery of novel biocatalysts and the generation of new bioactive compounds. While the pathway proposed herein is based on strong evidence from related cytochalasans, further research is required to definitively identify the this compound biosynthetic gene cluster and characterize the enzymes involved, particularly the putative deacetylase. The application of modern synthetic biology and metabolic engineering techniques, guided by the information presented in this guide, will be instrumental in unlocking the full potential of cytochalasan biosynthesis for the development of new therapeutics.

References

- 1. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Results for "heterologous expression" | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and migrastatic activity of cytochalasin analogues lacking a macrocyclic moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and Engineering of the Cytochalasin Gene Cluster from Aspergillus clavatus NRRL 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cytochalasin D can improve heterologous protein productivity in adherent Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. STRUCTURAL ENZYMOLOGY OF POLYKETIDE SYNTHASES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of NRPS and PKS genes involved in the biosynthesis of SMs in Alternaria dauci including the phytotoxic polyketide aldaulactone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

Unveiling the Intricate Architecture of Cytochalasin J: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Cytochalasin J, a member of the cytochalasan family of fungal metabolites. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a polyketide-derived secondary metabolite produced by various fungi, notably species of the genus Phomopsis. Like other members of the cytochalasan family, it exhibits a range of biological activities, primarily through its interaction with the cytoskeletal protein actin. Understanding the precise three-dimensional arrangement of its atoms is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents.

Chemical Structure and Stereochemistry

This compound possesses a complex molecular architecture characterized by a highly substituted perhydroisoindolone core fused to an 11-membered macrocyclic ring. The molecule is rich in stereogenic centers, the precise configuration of which dictates its biological function.

The definitive chemical structure and stereochemistry of this compound are presented below. The absolute configuration has been determined through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and by comparison with closely related, structurally confirmed cytochalasans. The IUPAC name for this compound, which encapsulates its stereochemical details, is (1R,2R,3E,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one.[1]

Figure 1. 2D Chemical Structure of this compound.

Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₇NO₄ | [1] |

| Molecular Weight | 451.6 g/mol | [1] |

| CAS Number | 53760-20-6 | [1] |

| Appearance | White solid (typical for cytochalasans) | |

| Key ¹H NMR Signals | Characteristic olefinic, aliphatic, and aromatic protons. | |

| Key ¹³C NMR Signals | Carbonyl, olefinic, and multiple aliphatic carbon resonances. | |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) confirms the elemental composition. |

Experimental Protocols

The isolation and structural characterization of cytochalasans like this compound involve a series of established experimental procedures.

Isolation and Purification

This compound is typically isolated from the fermentation broth of a producing fungal strain, such as Phomopsis sp. A general workflow for its isolation is as follows:

References

An In-Depth Technical Guide to the Mechanism of Action of Cytochalasin J on Actin Filaments

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Cytochalasin J, a member of the cytochalasan family of fungal metabolites, exerts its biological effects primarily through the disruption of the actin cytoskeleton. This technical guide delineates the current understanding of the mechanism of action of this compound on actin filaments, providing a comprehensive resource for researchers in cell biology and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions and experimental workflows.

Mechanism of Action

This compound, also known as Chaetoglobosin J, primarily functions by interacting with actin filaments to inhibit their polymerization. The core mechanism involves the binding of this compound to the barbed (or plus) end of actin filaments. This binding event physically obstructs the addition of new actin monomers to the growing filament, effectively capping it and halting further elongation.[1]

At substoichiometric concentrations, this compound's primary effect is the inhibition of filament elongation at the barbed end. However, at stoichiometric concentrations, its impact on actin dynamics is more pronounced. Under these conditions, it not only decreases the rate but also the overall extent of actin polymerization.[1] Furthermore, this compound has been observed to induce the slow depolymerization of existing filamentous actin (F-actin) into globular actin (G-actin), shifting the monomer-polymer equilibrium towards the monomeric state.[1] This multifaceted disruption of actin dynamics leads to significant alterations in cell morphology, motility, and division.

Quantitative Data

Table 1: Cytotoxicity of Chaetoglobosin J against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SW480 | Colon Carcinoma | 34.72 | [2] |

| A549 | Lung Carcinoma | > 20 | [3] |

| HeLa | Cervical Carcinoma | < 20 | [3] |

Table 2: Comparative Cytotoxicity of various Chaetoglobosins

| Compound | Cell Line | IC50 (µM) | Reference |

| Chaetoglobosin V | MDA-MB-231 | 19.5 | [2] |

| Chaetoglobosin A | HCT116 | 3.15 | [4] |

| Chaetoglobosin Fex | HCT116 | 8.44 | [4] |

| Chaetoglobosin V | KB | 18-30 µg/mL | [5] |

| Chaetoglobosin V | K562 | 18-30 µg/mL | [5] |

| Chaetoglobosin V | MCF-7 | 18-30 µg/mL | [5] |

| Chaetoglobosin V | HepG2 | 18-30 µg/mL | [5] |

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the effects of this compound on actin filaments and cell viability.

In Vitro Actin Polymerization Assay (Pyrene-Based)

This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into F-actin.

Materials:

-

G-actin (unlabeled and pyrene-labeled)

-

G-buffer (e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT, pH 8.0)

-

10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)

-

This compound stock solution (in DMSO)

-

Fluorometer and microplates

Protocol:

-

Actin Preparation: Prepare a working solution of G-actin containing 5-10% pyrene-labeled G-actin in G-buffer on ice. The final actin concentration is typically in the range of 2-5 µM.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in G-buffer. A vehicle control (DMSO) should also be prepared.

-

Assay Setup: In a microplate, mix the actin solution with the different concentrations of this compound or the vehicle control.

-

Initiation of Polymerization: Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer to each well.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity in a fluorometer with excitation at ~365 nm and emission at ~407 nm. Record measurements every 15-30 seconds for 30-60 minutes.

-

Data Analysis: Plot fluorescence intensity versus time. The initial rate of polymerization can be determined from the slope of the linear portion of the curve. The IC50 value can be calculated by plotting the initial rates against the logarithm of the this compound concentration.

Fluorescence Microscopy of Actin Filaments in Cells

This method allows for the direct visualization of the effects of this compound on the actin cytoskeleton within cells.

Materials:

-

Adherent cells (e.g., HeLa, U2OS)

-

Cell culture medium and supplements

-

Glass coverslips

-

This compound stock solution (in DMSO)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Fluorescently labeled phalloidin (B8060827) (e.g., Phalloidin-iFluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Culture: Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow overnight.

-

Treatment: Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a desired period (e.g., 30 minutes to 4 hours).

-

Fixation: Gently wash the cells with pre-warmed PBS and then fix them with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 5-10 minutes.

-

Staining: Wash the cells with PBS and then incubate with a solution containing fluorescently labeled phalloidin and DAPI for 30-60 minutes at room temperature in the dark.

-

Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the actin cytoskeleton and nuclei using a fluorescence microscope with appropriate filter sets. Capture images for analysis of changes in actin filament structure, cell morphology, and stress fiber integrity.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

-

Cells in a 96-well plate

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound (and a DMSO vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits cell viability by 50%) can be determined by plotting cell viability against the logarithm of the this compound concentration.

Visualizations

Signaling Pathway and Molecular Mechanism

Experimental Workflow: Visualizing Actin Cytoskeleton Changes

Conclusion

This compound is a potent disruptor of actin filament dynamics, acting primarily by capping the barbed end of actin filaments to inhibit polymerization. At higher concentrations, it can also lead to a decrease in the overall polymer mass. This guide provides a foundational understanding of its mechanism, summarizes available quantitative data on its cytotoxic effects, and details standard experimental protocols for its study. The provided visualizations offer a clear overview of the molecular mechanism and experimental procedures. This comprehensive resource is intended to facilitate further research into the therapeutic potential and cellular effects of this compound.

References

- 1. Effects of chaetoglobosin J on the G-F transformation of actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]

- 3. Molecular Basis for Actin Polymerization Kinetics Modulated by Solution Crowding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unraveling the Molecular Machinery: How Cytochalasin J Impedes Actin Polymerization

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the existing scientific literature reveals that Cytochalasin J, a fungal metabolite, inhibits the dynamic process of actin polymerization by interacting with the fast-growing "barbed" end of actin filaments. This interaction effectively blocks the addition of new actin monomers, thereby disrupting the assembly of the actin cytoskeleton, a critical component for various cellular functions including motility, division, and maintenance of cell shape. While the precise quantitative metrics of its inhibitory activity remain elusive in publicly accessible literature, the mechanism of action is consistent with the broader class of cytochalasans.

The Core Mechanism: Capping the Actin Filament

The prevailing model for the inhibitory action of cytochalasans, including this compound, centers on their ability to bind to the barbed (+) end of filamentous actin (F-actin).[1][2] This binding event acts as a "cap," physically obstructing the addition of globular actin (G-actin) monomers to the growing filament.[1][2] This disruption of elongation is a key factor in the overall inhibition of actin polymerization.

While specific high-resolution structural data for the this compound-actin complex is not available, studies on the closely related Cytochalasin D have revealed that it binds in a hydrophobic cleft between subdomains 1 and 3 of the actin monomer at the barbed end.[3] It is highly probable that this compound interacts with a similar binding pocket.

The following diagram illustrates the proposed inhibitory pathway of this compound on actin polymerization.

Figure 1. Proposed mechanism of actin polymerization inhibition by this compound.

Quantitative Analysis of Inhibition

For the broader class of cytochalasans, quantitative data is more accessible and provides a framework for understanding the potential potency of this compound.

| Cytochalasin Derivative | Method | Parameter | Value | Reference |

| This compound | Fluorescence Photobleaching Recovery | Activity | Weakly Inhibitory | [4] |

| Cytochalasin D | Not Specified | IC50 | 25 nM | [3] |

| Cytochalasin B | Not Specified | Kd (F-actin, no ATP) | ~4 x 10-8 M | [5] |

Experimental Methodologies

The investigation of this compound's impact on actin polymerization has primarily relied on advanced fluorescence microscopy techniques. The following outlines the general principles of the key experimental protocols employed.

Fluorescence Photobleaching Recovery (FPR) Assay

The seminal work on this compound's activity on actin utilized an FPR-based assay.[4] This technique is used to measure the dynamics of fluorescently labeled molecules in a living cell or in a reconstituted system.

Workflow for a Hypothetical FPR Experiment with this compound:

Figure 2. Generalized workflow for a Fluorescence Photobleaching Recovery experiment.

Detailed Protocol Steps:

-

Preparation of Labeled Actin: Purified G-actin is labeled with a fluorescent dye (e.g., fluorescein-5-isothiocyanate).

-

Initiation of Polymerization: The labeled G-actin is induced to polymerize into F-actin by the addition of salts (e.g., KCl and MgCl2) to a buffer solution.

-

Introduction of this compound: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the F-actin solution at the desired concentration. A control sample with the solvent alone is also prepared.

-

Microscopy and Photobleaching: The samples are observed using a fluorescence microscope. A high-intensity laser is used to photobleach a specific region of interest (ROI) within the network of fluorescent actin filaments.

-

Image Acquisition and Analysis: A series of images are captured over time to monitor the recovery of fluorescence within the bleached ROI as unbleached fluorescent actin molecules diffuse or are incorporated into the region. The rate and extent of this recovery are quantified and compared between the this compound-treated and control samples to determine the effect on actin dynamics.

Pyrene-Actin Polymerization Assay

A more common method to monitor actin polymerization in vitro is the pyrene-actin assay. This assay relies on the principle that the fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into an F-actin filament.

Detailed Protocol Steps:

-

Preparation of Pyrene-Labeled G-Actin: A stock of G-actin is prepared containing a small percentage (typically 5-10%) of actin monomers covalently labeled with pyrene (B120774) iodoacetamide.

-

Assay Setup: The pyrene-labeled G-actin is diluted in a low-salt buffer (G-buffer) to prevent spontaneous polymerization. The reaction is initiated by adding a polymerization-inducing buffer containing KCl and MgCl2.

-

Addition of Inhibitor: this compound (or other compounds to be tested) is added to the reaction mixture at various concentrations.

-

Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer with excitation and emission wavelengths typically around 365 nm and 407 nm, respectively.

-

Data Analysis: The rate of polymerization is determined from the slope of the fluorescence curve during the elongation phase. The inhibitory effect of this compound is quantified by comparing the polymerization rates in its presence to that of a control.

Conclusion

References

- 1. scispace.com [scispace.com]

- 2. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal Structures of Monomeric Actin Bound to Cytochalasin D - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transformation of actin-encapsulating liposomes induced by cytochalasin D - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochalasin inhibits the rate of elongation of actin filament fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Cytochalasin J in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin J is a member of the cytochalasan family, a group of fungal metabolites known for their profound effects on the actin cytoskeleton of mammalian cells.[1] This technical guide provides a comprehensive overview of the biological activity of this compound, summarizing its mechanism of action, effects on cellular processes, and available quantitative data. It also includes detailed experimental protocols and visual representations of associated signaling pathways to support further research and drug development efforts.

Core Mechanism of Action: Interaction with the Actin Cytoskeleton

Like other cytochalasans, this compound's primary mechanism of action involves the disruption of the actin cytoskeleton. It has been shown to effectively inhibit the polymerization of actin, a critical process for maintaining cell structure, motility, and division.[1] While it is characterized as a weak inhibitor of overall actin assembly, its impact on specific cellular structures and processes is significant.[2]

Key Biological Activities

Disruption of Mitotic Spindle Organization

A notable effect of this compound is its ability to significantly alter the organization of the mitotic spindle microtubules and the structure of kinetochores, the protein assemblies on chromosomes where spindle fibers attach.[2] This interference with the mitotic machinery can lead to defects in chromosome segregation and cell cycle progression.

Inhibition of Actin Polymerization

This compound effectively inhibits the increase in viscosity that accompanies the polymerization of actin filaments.[1] This activity disrupts the dynamic equilibrium of the actin cytoskeleton, which is essential for numerous cellular functions.

Suppression of Reactive Oxygen Species (ROS)

This compound has been demonstrated to suppress the production of reactive oxygen species (ROS) in stimulated human neutrophils, suggesting potential anti-inflammatory or cytoprotective properties.[2]

Quantitative Data on Biological Activity

Quantitative data for this compound's activity is crucial for comparative studies and for designing new experiments. The following table summarizes the available IC50 values for this compound (also known as Chaetoglobosin J) in various mammalian cell lines.

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| Chaetoglobosin J | KB (human nasopharyngeal epidermoid carcinoma) | Cytotoxicity | 16.0 µM | [3] |

| Chaetoglobosin J | KB, K562, MCF-7, HepG2 | Cytotoxicity | 18-30 µg/mL | [4] |

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, based on the known effects of other cytochalasans and the central role of the actin cytoskeleton in signal transduction, several pathways are likely to be impacted.

Potential Involvement of MAPK and Rho GTPase Pathways

Disruption of the actin cytoskeleton by other cytochalasans has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) and Rho GTPase signaling pathways.[5][6] These pathways are critical regulators of cell proliferation, differentiation, apoptosis, and motility. It is plausible that this compound exerts some of its biological effects through the modulation of these pathways.

Figure 1: Potential influence of this compound on the MAPK signaling pathway.

Figure 2: Interplay between this compound, the actin cytoskeleton, and Rho GTPase signaling.

Apoptosis Induction

Many cytochalasans, including Cytochalasin B, have been shown to induce apoptosis in cancer cells through the mitochondrial pathway.[7][8] This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c and the activation of caspases. Given its cytotoxic effects, it is likely that this compound can also trigger apoptosis.

Figure 3: Putative mitochondrial apoptosis pathway induced by this compound.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible investigation of this compound's biological activities. The following sections provide methodologies for key assays.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of mammalian cells.

Materials:

-

Mammalian cells of interest

-

Complete culture medium

-

This compound

-

DMSO (for stock solution)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value using appropriate software.

Figure 4: Workflow for the MTT cytotoxicity assay.

Immunofluorescence Staining of Actin and Microtubules

This protocol allows for the visualization of the effects of this compound on the actin cytoskeleton and microtubule network.

Materials:

-

Cells grown on coverslips

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibodies (e.g., anti-α-tubulin)

-

Fluorescently labeled secondary antibodies

-

Fluorescently labeled phalloidin (B8060827) (for F-actin)

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow cells on sterile glass coverslips and treat with the desired concentration of this compound for the appropriate duration.

-

Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 5-10 minutes.

-

Blocking: Wash the cells with PBS and block with 1% BSA for 30-60 minutes to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody against α-tubulin diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody and Phalloidin Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody and fluorescently labeled phalloidin in blocking solution for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash the cells and stain the nuclei with DAPI for 5 minutes.

-

Mounting and Imaging: Wash the cells, mount the coverslips on microscope slides with mounting medium, and visualize using a fluorescence microscope.

Figure 5: Workflow for immunofluorescence staining of actin and microtubules.

Western Blot Analysis of Signaling Proteins

This protocol can be used to investigate the effect of this compound on the expression and phosphorylation status of proteins in signaling pathways like MAPK and Akt.

Materials:

-

Cells treated with this compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., phospho-ERK, total ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane, add the chemiluminescent substrate, and detect the signal using an imaging system.

Conclusion

This compound is a potent bioactive molecule with significant effects on the actin cytoskeleton and microtubule organization in mammalian cells. Its ability to induce cytotoxicity and potentially modulate key signaling pathways makes it a compound of interest for cancer research and drug development. The data and protocols presented in this guide provide a solid foundation for further investigation into the precise mechanisms of action and therapeutic potential of this compound. Future research should focus on expanding the quantitative data across a wider range of cell lines and elucidating the specific signaling cascades that are directly and indirectly affected by this compound.

References

- 1. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemotherapy with cytochalasin congeners in vitro and in vivo against murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Cytotoxic Cytochalasans from a Plant-Associated Fungus Chaetomium globosum kz-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cytochalasan Family and Its Impact on Cellular Architecture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cytochalasans are a group of fungal secondary metabolites well-documented for their potent effects on the actin cytoskeleton. By interacting with actin filaments, these compounds induce significant alterations in cell morphology, motility, and division, making them invaluable tools in cell biology research and potential leads in drug discovery. This technical guide provides an in-depth overview of the effects of the cytochalasan family on cell morphology and the cytoskeleton. Due to the limited availability of specific data for Cytochalasin J, this document leverages the extensive research on other prominent members of the family, such as Cytochalasin B and D, to provide a comprehensive understanding of the mechanisms of action and experimental considerations. This guide includes a summary of quantitative data, detailed experimental protocols, and diagrams of the core signaling pathways and experimental workflows.

Introduction

The actin cytoskeleton is a dynamic and intricate network of protein filaments that is fundamental to a multitude of cellular processes, including the maintenance of cell shape, cell motility, cytokinesis, and intracellular transport. The cytochalasan family of mycotoxins are powerful chemical probes used to investigate these processes.[1] They exert their primary effect by disrupting actin polymerization, leading to profound changes in cellular structure and function.[2][3]

While this compound has been isolated from fungi such as Diaporthe cf. ueckeri, it remains one of the less-studied members of this family.[1] Consequently, this guide will focus on the well-characterized effects of the broader cytochalasan family, providing a foundational understanding that can be extrapolated to lesser-known derivatives like this compound. Structure-activity relationship studies within the cytochalasan family indicate that variations in their chemical structures can lead to differences in potency and secondary effects.[4][5][6]

Mechanism of Action: Disruption of Actin Dynamics

Cytochalasans primarily function by binding to the barbed (fast-growing) end of filamentous actin (F-actin).[2][7] This binding action physically obstructs the addition of new actin monomers to the filament, effectively capping it and halting its elongation.[7] This disruption of actin polymerization dynamics leads to a net depolymerization of actin filaments as the natural disassembly process at the pointed (slow-growing) end continues. The consequences of this are a dramatic reorganization of the actin cytoskeleton, manifesting as a loss of stress fibers, inhibition of lamellipodia and filopodia formation, and a general collapse of the actin filament network.[8][9]

dot

Caption: Mechanism of Cytochalasin Action on Actin Polymerization.

Effects on Cell Morphology and the Cytoskeleton

Treatment of cells with cytochalasans leads to rapid and pronounced changes in their morphology. These changes are a direct consequence of the disruption of the actin cytoskeleton.

-

Cell Rounding and Retraction: Adherent cells typically lose their spread-out morphology and become rounded.[10][11] This is due to the collapse of the tension-bearing actin stress fibers.

-

Loss of Protrusions: Lamellipodia and filopodia, which are essential for cell migration, are actin-driven structures. Their formation is inhibited, leading to a smooth cell periphery.[10]

-

Actin Aggregation: While stress fibers are disassembled, cytochalasin treatment can lead to the formation of actin aggregates or foci within the cytoplasm.[9]

-

Inhibition of Cytokinesis: The contractile ring, which is responsible for the physical separation of daughter cells during cell division, is composed of actin and myosin. Disruption of this ring by cytochalasans results in the formation of multinucleated cells.[1]

Quantitative Data on Cytoskeletal and Morphological Changes

The following table summarizes quantitative data from studies on well-characterized cytochalasans. These values provide a general reference for the expected effects of the cytochalasan family.

| Parameter | Cell Type | Compound | Concentration | Time | Observed Effect | Reference |

| Cell Adhesion Area | Fibroblasts | Cytochalasin D | 2 µg/mL | 60 min | Significant decrease in adhesion area. | [12] |

| Cell Height | Fibroblasts | Cytochalasin D | 2 µg/mL | 60 min | Significant increase in cell height. | [12] |

| Transepithelial Resistance | MDCK | Cytochalasin D | 2 µg/mL | 60 min | Decrease to ~42% of initial resistance. | [13] |

| Cell Proliferation (BrdU) | hWJ-MSCs | Cytochalasin B | 0.1 - 3 µM | 24 h | Dose-dependent decrease in BrdU positive cells. | [14] |

| Actin Polymerization (In vitro) | Dictyostelium actin | Cytochalasin D | 10 nM | - | Half-maximal inhibition of assembly rate. | [3] |

| Actin Polymerization (In vitro) | Dictyostelium actin | Cytochalasin B | 200 nM | - | Half-maximal inhibition of assembly rate. | [3] |

Experimental Protocols

The following are detailed protocols for key experiments used to assess the effects of cytochalasans on the actin cytoskeleton and cell morphology.

Protocol 1: Visualization of Actin Cytoskeleton by Phalloidin (B8060827) Staining

This protocol allows for the direct visualization of F-actin organization within cells.[15][16]

Materials:

-

Cells cultured on glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

Procedure:

-

Cell Culture and Treatment: Seed cells on sterile glass coverslips in a culture plate and allow them to adhere and grow to the desired confluency. Treat the cells with the desired concentration of this compound (or other cytochalasan) for the appropriate duration. Include a vehicle control (e.g., DMSO).

-

Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Staining: Wash the cells three times with PBS. Incubate the cells with a solution of fluorescently-conjugated phalloidin (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.

-

Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes in the dark.

-

Mounting and Imaging: Wash the cells a final three times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium. Visualize the cells using a fluorescence microscope.

dot

References

- 1. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rupress.org [rupress.org]

- 4. Structure-activity relationship of thirty-nine cytochalasans observed in the effects on cellular structures and cellular events and on actin polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of cytochalasins in the differentiation of cytolytic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity correlations of cytochalasins. Novel halogenated and related cytochalasin C and D derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rupress.org [rupress.org]

- 11. CYCLIC CHANGES IN THE CELL SURFACE: II. The Effect of Cytochalasin B on the Surface Morphology of Synchronized Chinese Hamster Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Morphological study of fibroblasts treated with cytochalasin D and colchicine using a confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.biologists.com [journals.biologists.com]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

The Dual Impact of Cytochalasin J: A Primary Cellular Target Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin J, a member of the cytochalasans family of fungal metabolites, is a potent cell-permeable agent that modulates the eukaryotic cytoskeleton. While the broader class of cytochalasins is renowned for its primary interaction with actin filaments, this technical guide elucidates the nuanced and dualistic nature of this compound's cellular targets. Evidence points to a primary, albeit weak, interaction with the actin cytoskeleton, and a significant, well-documented impact on the organization and function of the mitotic spindle microtubules and kinetochore structure. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available quantitative data, detailed experimental protocols for key assays, and visual representations of the pertinent cellular pathways and experimental workflows.

Primary Cellular Target: A Complex Interaction with the Cytoskeleton

The primary cellular target of the cytochalasin family of mycotoxins is actin. These compounds are known to bind to the barbed (plus) end of actin filaments, thereby inhibiting both the assembly and disassembly of actin monomers. This disruption of actin dynamics leads to profound effects on cell morphology, motility, and division.

In the case of this compound, while it is categorized as an actin-disrupting agent, its effects are more complex and appear to be cell-system dependent. Research indicates a comparatively weak inhibitory effect on actin polymerization in some models, while demonstrating a pronounced and significant disruption of the microtubule cytoskeleton, particularly during mitosis.

Interaction with the Actin Cytoskeleton

Studies investigating the direct effect of this compound on actin polymerization have yielded results suggesting a less potent activity compared to other members of the cytochalasin family, such as Cytochalasin D.

A key study by Foissner and Wasteneys (2007) on the internodal cells of the characean alga Nitella pseudoflabellata provides a quantitative measure of this weak interaction. In a system where cytoplasmic streaming is a direct indicator of actin filament integrity and function, this compound exhibited a notably subdued effect.

| Parameter | Value | Cell System | Reference |

| Effect on Cytoplasmic Streaming | No significant effect | Nitella pseudoflabellata internodal cells | Foissner and Wasteneys, 2007 |

| Concentration Tested | 200 µM | Nitella pseudoflabellata internodal cells | Foissner and Wasteneys, 2007 |

Interaction with the Microtubule Cytoskeleton

In stark contrast to its subtle effects on actin in some systems, this compound has been shown to be a potent disruptor of the mitotic spindle apparatus. Research by Wrench and Snyder (1997) on PtK1 cells provides a detailed account of these effects.

| Parameter | Observed Effect | Cell System | Concentration | Reference |

| Mitotic Spindle Microtubules | Reorganization, fragmentation of kinetochore and non-kinetochore microtubules. | PtK1 cells | 10-20 µg/ml | Wrench and Snyder, 1997 |

| Kinetochore Structure | Reduced size and disorganized lamina. | PtK1 cells | 10-20 µg/ml | Wrench and Snyder, 1997 |

| Chromosome Motion | Blocked or slowed. | PtK1 cells | 10-20 µg/ml | Wrench and Snyder, 1997 |

This evidence suggests that in mitotic cells, a primary and significant consequence of this compound treatment is the disruption of the microtubule-based spindle, leading to defects in chromosome segregation.

Experimental Protocols

This section details the methodologies for the key experiments cited in the analysis of this compound's cellular targets.

Actin Polymerization Assay: Fluorescence Photobleaching Recovery (FPR)

This protocol is based on the methodology described by Walling et al. (1988) for assessing the actin assembly activity of cytochalasins.

Objective: To quantify the effect of this compound on the rate of actin polymerization.

Materials:

-

Purified G-actin

-

Fluorescently labeled G-actin (e.g., with fluorescein (B123965) isothiocyanate)

-

Polymerization buffer (e.g., F-buffer: 50 mM KCl, 2 mM MgCl₂, 1 mM ATP, 10 mM Tris-HCl, pH 7.5)

-

This compound stock solution (in DMSO)

-

Microscope equipped for fluorescence photobleaching recovery (confocal laser scanning microscope is ideal)

-

High-numerical-aperture objective

Procedure:

-

Sample Preparation: Prepare a solution of G-actin containing a small percentage (e.g., 5-10%) of fluorescently labeled G-actin in a low ionic strength buffer (G-buffer) to prevent spontaneous polymerization.

-

Initiation of Polymerization: Induce actin polymerization by adding the polymerization buffer.

-

Treatment: For the experimental group, add the desired concentration of this compound to the actin solution. A vehicle control (DMSO) should be run in parallel.

-

FPR Measurement:

-

Place the sample on the microscope stage.

-

Identify a region of interest (ROI) within the sample.

-

Acquire a pre-bleach image of the ROI.

-

Use a high-intensity laser beam to photobleach the fluorescence within the ROI.

-

Immediately begin acquiring a time-lapse series of images of the ROI at a low laser intensity to monitor the recovery of fluorescence as unbleached fluorescent actin monomers diffuse into and incorporate into the bleached area.

-

-

Data Analysis:

-

Measure the fluorescence intensity in the bleached region over time.

-

The rate of fluorescence recovery is proportional to the rate of actin polymerization and monomer diffusion.

-

Compare the recovery rates between the control and this compound-treated samples to determine the inhibitory effect of the compound.

-

Analysis of Mitotic Spindle and Kinetochore Structure

This protocol is a representative methodology based on the work of Wrench and Snyder (1997) for analyzing the effects of this compound on the mitotic apparatus in PtK1 cells.

Objective: To visualize and analyze the structural changes in the mitotic spindle and kinetochores upon treatment with this compound.

Part A: Immunofluorescence Microscopy of the Mitotic Spindle

Materials:

-

PtK1 cells cultured on coverslips

-

This compound stock solution

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear staining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Culture PtK1 cells on coverslips to the desired confluency. Treat the cells with this compound (10-20 µg/ml) for the desired duration.

-

Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.5% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with 5% BSA for 1 hour to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate with the primary anti-α-tubulin antibody overnight at 4°C. The following day, wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Staining and Mounting: Wash with PBS, counterstain with DAPI for 5 minutes, wash again, and mount the coverslips on microscope slides using antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Acquire images of the mitotic spindles in control and treated cells to assess changes in microtubule organization.

Part B: Serial Section Electron Microscopy of Kinetochores

Materials:

-

PtK1 cells cultured in appropriate dishes

-

This compound stock solution

-

Primary fixative (e.g., glutaraldehyde)

-

Secondary fixative (e.g., osmium tetroxide)

-

Dehydration series (ethanol or acetone)

-

Embedding resin (e.g., Epon)

-

Ultramicrotome

-

Transmission electron microscope (TEM)

Procedure:

-

Cell Culture and Treatment: Treat PtK1 cells with this compound as described above.

-

Fixation and Embedding: Fix the cells in glutaraldehyde, followed by post-fixation in osmium tetroxide. Dehydrate the samples through a graded series of ethanol (B145695) or acetone (B3395972) and embed them in resin.

-

Serial Sectioning: Using an ultramicrotome, cut ultrathin serial sections (e.g., 70-90 nm) of the embedded cells.

-

Staining: Mount the serial sections on grids and stain with heavy metal salts (e.g., uranyl acetate (B1210297) and lead citrate) to enhance contrast.

-